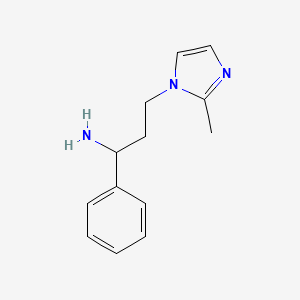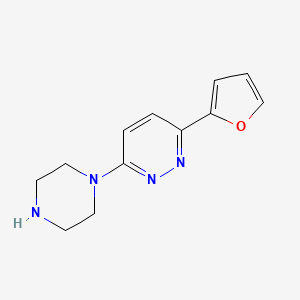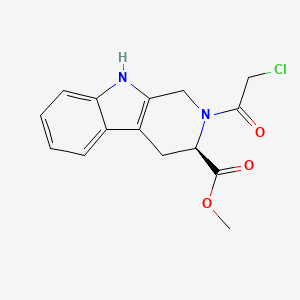
3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine
Übersicht
Beschreibung
The compound “3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a methyl group at the 2-position . The 3-position of the imidazole ring is connected to a phenyl group via a three-carbon chain, with an amine group at the end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl ring, and amine group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is aromatic and therefore relatively stable, but can participate in electrophilic substitution reactions. The amine group is a common site of reactivity in organic compounds and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Agents
Imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine, have been studied for their potential as antimicrobial agents . Their structure allows them to interact with bacterial cell membranes, disrupting their function and leading to cell death. This makes them candidates for treating infections caused by bacteria resistant to traditional antibiotics.
Agriculture: Pesticides
In agriculture, compounds like 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine can be synthesized into pesticides . Their ability to inhibit the growth of harmful microorganisms can protect crops from diseases, contributing to increased yield and food security.
Materials Science: Polymer Synthesis
The imidazole ring in 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine can be utilized in the synthesis of polymers . These polymers can have unique properties like thermal stability and electrical conductivity, making them useful in various industrial applications.
Environmental Science: Bioremediation
Imidazole derivatives are being explored for bioremediation purposes . They can potentially be used to break down pollutants in the environment, such as heavy metals and organic contaminants, aiding in the cleanup of polluted sites.
Biochemistry: Enzyme Inhibition
In biochemistry, 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine can act as an enzyme inhibitor . By binding to enzymes’ active sites, they can regulate metabolic pathways, which is crucial for understanding diseases and developing new medications.
Pharmacology: Drug Development
The imidazole moiety is a key component in many pharmacologically active drugs . Research into compounds like 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine can lead to the development of new drugs with improved efficacy and reduced side effects for various diseases.
Chemical Engineering: Catalysts
In chemical engineering, imidazole compounds can serve as catalysts in chemical reactions . Their ability to facilitate reactions without being consumed can be harnessed to create more efficient and sustainable industrial processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-15-8-10-16(11)9-7-13(14)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUXQDIHKIQZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656514 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine | |
CAS RN |
893753-80-5 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)


![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)

![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)



![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)


